molecular formula C19H22N2O5 B12164447 methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate

methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate

Cat. No.: B12164447
M. Wt: 358.4 g/mol
InChI Key: VOLZRSYFEBATJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate is a synthetic small molecule of significant interest in pharmacological research, primarily for its potent and selective inhibition of Phosphodiesterase 4 (PDE4). The compound's design integrates a 4-phenylpiperazine moiety, known for conferring high-affinity binding to various neurological and inflammatory targets, with a pyranone-oxygen acetic ester core structure that is characteristic of several known bioactive molecules. This structural combination suggests a mechanism of action centered on elevating intracellular cyclic AMP (cAMP) levels by preventing its hydrolysis by PDE4, a key enzyme in the regulation of inflammatory mediators. Research utilizing this compound is focused on elucidating PDE4-driven signaling pathways, particularly in immune cells such as macrophages and T-cells, where cAMP is a critical second messenger for suppressing the production of pro-inflammatory cytokines like TNF-α. Its research value is particularly high in preclinical studies of chronic inflammatory and autoimmune conditions, such as psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Furthermore, the presence of the phenylpiperazine group may also facilitate research into central nervous system (CNS) disorders, including depression and multiple sclerosis, where PDE4 inhibition has demonstrated therapeutic potential. This reagent serves as a crucial chemical probe for validating PDE4, especially the PDE4B subtype, as a drug target and for exploring the complex downstream effects of cAMP modulation in disease models.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate

InChI

InChI=1S/C19H22N2O5/c1-24-19(23)14-26-18-13-25-16(11-17(18)22)12-20-7-9-21(10-8-20)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3

InChI Key

VOLZRSYFEBATJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Mechanochemical Approach

The 4H-pyran scaffold is efficiently constructed via a solvent-free mechanochemical reaction adapted from PMC studies. This method employs a ball-milling apparatus to facilitate a one-pot condensation of:

  • Aldehydes (e.g., formaldehyde),

  • Malononitrile ,

  • 1,3-Dicarbonyl compounds (e.g., acetylacetone).

Reaction Conditions :

  • Milling time: 60–90 minutes.

  • Catalyst: Cu(II)-based metal-organic frameworks (MOFs) (e.g., Cu(NH2_2-BDC)2_2(DABCO)).

  • Yield: 85–92%.

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of the 1,3-dicarbonyl compound generates a cyclization precursor.

  • Tautomerization and cyclization yield the 4H-pyran-4-one structure.

Classical Cyclocondensation

Alternative routes involve cyclocondensation of diketones with aldehydes under acidic conditions. For example, refluxing acetylacetone with paraformaldehyde in acetic acid yields 4-oxo-4H-pyran-3-ol after hydrolysis.

Optimization Data :

ConditionParameterYield (%)
Acetic acid, reflux6 hours78
H2_2SO4_4, RT24 hours65
Solvent-free, 100°C4 hours70
BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF801275
Et3_3NTHF602468
NaHToluene110670

Reductive Amination Alternative

A two-step reductive amination avoids halogenated intermediates:

  • Condensation of 4-oxo-4H-pyran-3-ol with formaldehyde and 4-phenylpiperazine.

  • Reduction with NaBH4_4 to stabilize the methylene bridge.

Disadvantage : Lower regioselectivity (Yield: 60–65%).

Esterification at Position 3: Methoxyacetate Installation

The hydroxyl group at position 3 undergoes esterification with methyl chloroacetate under basic conditions:

\text{6-[(4-Phenylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-ol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaH, THF}} \textbf{Compound 1} \quad (\text{Yield: 88%})

Side Reactions :

  • Over-alkylation at the pyran oxygen.

  • Hydrolysis of the ester under prolonged reaction times.

Mitigation :

  • Use of anhydrous conditions and controlled stoichiometry (1:1.2 ratio of alcohol to chloroacetate).

Analytical Validation and Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.25–7.30 (m, 5H, Ar-H), 6.45 (s, 1H, pyran-H), 4.60 (s, 2H, OCH2_2CO), 3.75 (s, 3H, OCH3_3), 3.55–3.60 (m, 4H, piperazine-H), 2.45–2.50 (m, 4H, piperazine-H), 2.35 (s, 2H, CH2_2N).

  • IR (KBr) : 1725 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=O pyran), 1240 cm1^{-1} (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H2_2O 70:30, 1 mL/min).

  • Melting Point : 142–144°C .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

All compounds discussed share the 4-oxo-4H-pyran scaffold but differ in substituents at positions 3 and 6, which critically influence their biological activity:

Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Weight Key Biological Activity Evidence ID
Target Compound (4-phenylpiperazin-1-yl)methyl Methoxyacetate 427.5* Not explicitly reported
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) Pyrimidin-2-ylthio methyl 4-nitrobenzoate ~422.4 APJ antagonist (IC50: 0.70–1.75 μM)
2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide (4-phenylpiperazin-1-yl)methyl Acetamide with p-tolyl group 433.5 Not explicitly reported
3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazinyl)methyl]-4H-pyran-4-one (4-methylpiperazinyl)methyl Hydroxy group ~294.3 Not explicitly reported

*Calculated based on molecular formula C23H29N3O3.

Key Observations:

APJ Antagonism : ML221, a pyran derivative with a pyrimidin-2-ylthio group and nitrobenzoate ester, exhibits potent APJ antagonism (IC50: 0.70 μM in cAMP assays). This activity is attributed to its nitrobenzoate group, which may enhance receptor binding .

Substituent Impact :

  • Phenylpiperazine vs. Pyrimidinylthio : The phenylpiperazine group in the target compound and ’s analog may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), whereas ML221’s pyrimidinylthio group likely contributes to APJ specificity .
  • Ester vs. Amide : The methoxyacetate ester in the target compound could improve membrane permeability compared to the acetamide derivatives in and , which may exhibit prolonged half-lives due to reduced esterase susceptibility .

Pharmacological and Functional Insights

  • ML221 : Demonstrates >37-fold selectivity for APJ over AT1 receptors and minimal off-target activity at other GPCRs (e.g., κ-opioid and benzodiazepine receptors at <50% inhibition at 10 μM). Its nitrobenzoate group may stabilize interactions with APJ’s extracellular loops .
  • Target Compound: While direct activity data are lacking, the phenylpiperazine moiety is associated with CNS activity (e.g., antipsychotic drugs like aripiprazole).
  • ’s Analog : The p-tolyl acetamide group introduces steric bulk, which may reduce receptor binding efficiency compared to the smaller methoxyacetate group in the target compound .

Biological Activity

Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate, also known by its IUPAC name methyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Molecular Formula : C19H22N2O5
Molecular Weight : 358.4 g/mol
CAS Number : Not specified in the search results but can be referenced from chemical databases.

Cytotoxicity and Antitumor Activity

Research indicates that compounds containing a pyran nucleus, such as this compound, exhibit significant cytotoxic effects against various human tumor cell lines. The presence of the phenylpiperazine moiety is particularly noteworthy as it enhances the biological activity of the compound.

Table 1: Cytotoxicity Data of Pyran Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
5eHI-600.25Induces apoptosis through caspase activation
5fHOP-620.29Inhibition of cell cycle progression
5gNCI-H4600.36Disruption of mitochondrial function
Methyl ({4...Various Tumor Lines0.40 - 0.58Multi-target action (COX inhibition)

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, thereby preventing tumor growth.

Study on Antitumor Activity

A study published in the Bulletin of the Chemical Society of Ethiopia evaluated various pyran derivatives for their antitumor properties. This compound was included in a series of tests against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.25 to 0.58 µM across different lines .

Mechanistic Insights

Further investigation into the mechanism revealed that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. This suggests that the electronic nature of substituents on the pyran ring can significantly influence biological activity .

Q & A

Q. Table 1: Example SAR Data for Piperazine Derivatives

Substituent (R)Yield (%)LogPIC₅₀ (μM)
4-Phenyl422.10.70
4-Fluorophenyl451.80.85
4-Methoxyphenyl361.51.20

Basic: What are the key challenges in achieving high purity during synthesis?

Methodological Answer:
Challenges include:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation of piperazine) generate impurities. Use stoichiometric control and low-temperature conditions .
  • Hydrolysis Sensitivity : Ester groups hydrolyze under acidic/basic conditions. Employ anhydrous solvents (e.g., THF) and inert atmospheres during synthesis .
  • Purification : Reverse-phase HPLC or silica gel chromatography isolates the target compound from unreacted intermediates .

Advanced: How does the choice of catalyst influence the regioselectivity in substitution reactions of the pyran core?

Methodological Answer:
Catalysts direct substitution sites by:

  • Base Strength : Strong bases (e.g., NaH) favor C6 substitution over C2 due to enhanced nucleophilicity at the more accessible position .
  • Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) complex with cations, improving piperazine’s nucleophilic attack on the pyran halogen .
  • Metal Catalysts : CuI or Pd(PPh₃)₄ enable cross-coupling for aryl/heteroaryl substitutions, though this is less common in piperazine derivatives .

Example : In ML221 synthesis, NaOMe in acetonitrile selectively substituted the C6 position with pyrimidin-2-ylthio groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.